Cyclobutadithymine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

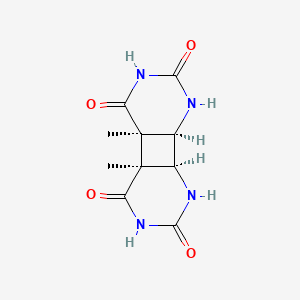

Cyclobutadithymine is a unique compound characterized by the presence of a cyclobutane ring fused with two thymine molecules. This compound is primarily known for its role in DNA photodamage, where it forms as a result of ultraviolet (UV) radiation exposure. This compound is a type of cyclobutane pyrimidine dimer, which is a significant lesion in DNA caused by UV light.

准备方法

Cyclobutadithymine can be synthesized through the UV irradiation of thymidine in aqueous solutions. The process involves the acetone-sensitized UV irradiation, which generates six configurationally distinct cyclobutane-type photodimers . The preparation of this compound and its isomers can be achieved using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purification .

化学反应分析

Photochemical Formation

T<>T forms via direct UVB/UVC excitation or photosensitized UVA pathways:

Key Features:

-

Reaction Type : [2+2] Cycloaddition between C5-C5′ and C6-C6′ of thymine bases .

-

Stereochemistry : Predominantly cis-syn configuration in B-form DNA due to geometric constraints .

-

Quantum Yield : Varies with DNA conformation; nucleosome-wrapped DNA exhibits reduced yields (30–50% vs. free DNA) .

Table 1: Formation Efficiency Under Different Conditions

| Condition | T<>T Yield (%) | Dominant Isomer | Source |

|---|---|---|---|

| UVB (312 nm) | 0.15–0.3 | cis-syn | |

| UVA + Psoralen | 0.02 | cis-syn | |

| Nucleosome DNA | 0.05–0.1 | cis-syn |

Oxidative Repair Mechanisms

T<>T undergoes repair via electron transfer (ET) pathways, critical for reversing UV damage:

Nitrate Radical (NO₃- )-Mediated Repair

-

Rate Coefficients : 8–280 × 10⁷ M⁻¹s⁻¹ in acetonitrile, depending on dimer stereochemistry .

-

Mechanism : Single-step ET from NO₃- to T<>T, initiating cyclobutane ring cleavage .

Enzymatic Repair by Photolyase

-

Kinetics : Sequential C5-C5′ and C6-C6′ bond splitting in 90 ps and 700 ps, respectively .

-

ET Pathway : Electron tunnels from flavin cofactor (FADH⁻) to T<>T via an adenine mediator .

-

Quantum Yield : 0.82, optimized by active-site electrostatics and cofactor geometry .

Table 2: Repair Efficiency Across Methods

| Method | Rate Constant | Half-Life | Source |

|---|---|---|---|

| NO₃- (acetonitrile) | 2.8 × 10⁸ M⁻¹s⁻¹ | <1 ms | |

| Photolyase | 1.1 × 10¹⁰ s⁻¹ | 90 ps | |

| - OH Radical | 4.5 × 10⁹ M⁻¹s⁻¹ | ~1 ns |

Photosensitized Reactions

T<>T forms via indirect pathways under UVA irradiation with photosensitizers:

-

Mechanism : Energy transfer from triplet-state sensitizers to thymine, enabling dimerization .

-

Isomer Selectivity : cis-syn T<>T predominates in DNA (20% of total lesions) .

Thermal and Acid-Catalyzed Reactions

-

Thermal Stability : T<>T remains intact under physiological conditions (t₁/₂ > 200 h at 37°C) .

-

Acid Hydrolysis : Degrades via C1′-radical formation, leading to strand breaks (t₁/₂ = 57 h at pH 5) .

Biological Implications

科学研究应用

DNA Damage and Repair Mechanisms

Cyclobutadithymine primarily arises from ultraviolet (UV) irradiation, leading to the formation of cyclobutane pyrimidine dimers (CPDs), which are significant contributors to DNA damage. The biological relevance of this compound is underscored by its role in skin cancer etiology as it is a major lesion induced by sunlight.

Mechanisms of Formation

The formation of CPDs occurs through a [2 + 2] cycloaddition reaction between adjacent thymine bases upon UV exposure. This process can lead to various mutations if not properly repaired .

Repair Pathways

In humans, the primary repair mechanism for cyclobutane dimers is nucleotide excision repair (NER). The NER pathway involves multiple proteins that recognize and excise damaged DNA segments, although the exact mechanism for recognizing cyclobutane dimers remains partially understood . Studies have shown that the human excision nuclease can efficiently remove these dimers at a rate consistent with physiological conditions .

Photochemical Properties and Detection Techniques

The photochemical properties of this compound have been extensively studied to understand its formation and reversion dynamics.

Photodimerization Studies

Research has demonstrated that this compound can be quantified using various spectroscopic techniques. For instance, near-infrared spectroscopy combined with multivariate analysis has been successfully employed to detect UV-induced CPDs with high accuracy .

Reversible Dimer Formation

Innovative approaches have utilized reversible dimer formation in DNA nanostructures to modulate electrochemical signals. This concept has potential applications in developing biosensors where the presence of specific analytes can be detected through changes in electrical conductivity resulting from dimerization and subsequent repair processes .

Applications in Nanotechnology

The unique properties of this compound have opened avenues for its application in nanotechnology, particularly in DNA-based nanocircuitry.

DNA Nanocircuitry

Thymine dimers are being explored for their ability to function as components in DNA nanocircuits. These circuits utilize the reversible nature of dimer formation to create switchable systems that can control electronic signals based on environmental stimuli or specific molecular interactions .

Case Studies

- Electrochemical Modulation : In one study, researchers developed a system where the formation and repair of thymine dimers were used to control electrochemical signals on multiplexed chips, demonstrating potential for creating responsive biosensors .

- Molecular Dynamics Simulations : Simulations have shown that the presence of cyclobutane dimers introduces significant structural changes in DNA, affecting its mechanical properties and interaction with proteins involved in repair processes .

Data Summary Table

作用机制

Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .

相似化合物的比较

Cyclobutadithymine is unique due to its specific formation from thymine dimers under UV radiation. Similar compounds include other cyclobutane pyrimidine dimers such as:

Cyclobutane cytosine dimers: Formed from cytosine bases under UV radiation.

Cyclobutane uracil dimers: Formed from uracil bases in RNA under UV radiation.

These compounds share the cyclobutane ring structure but differ in the specific pyrimidine bases involved. This compound is particularly significant due to its prevalence in DNA photodamage and its implications in skin cancer research .

属性

CAS 编号 |

3660-32-0 |

|---|---|

分子式 |

C10H12N4O4 |

分子量 |

252.23 g/mol |

IUPAC 名称 |

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |

InChI 键 |

ASJWEHCPLGMOJE-LJMGSBPFSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

手性 SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

规范 SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。